molecular formula C23H18N2OS B11693559 Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-

Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-

Cat. No.: B11693559
M. Wt: 370.5 g/mol
InChI Key: QGQWVBKDEOLKBY-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-bromo-1,1’-biphenyl-4-carboxamide under basic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the specific substitution pattern on the thiazole ring and the presence of both biphenyl and carboxamide groups.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C23H18N2OS/c1-16-7-9-19(10-8-16)21-15-27-23(24-21)25-22(26)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,25,26)

InChI Key

QGQWVBKDEOLKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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